(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid

Übersicht

Beschreibung

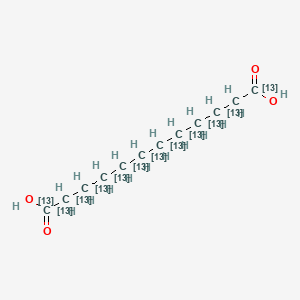

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid is a labeled form of dodecanedioic acid, where all twelve carbon atoms are replaced with the carbon-13 isotope. This compound is a dicarboxylic acid with the molecular formula C12H22O4. It is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid typically involves the carboxylation of a suitable precursor, such as a dodecane derivative, using carbon-13 labeled carbon dioxide. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO), to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of this compound may involve the large-scale synthesis of the precursor followed by isotopic labeling. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired isotopic purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The carboxylic acid groups can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Esterification reactions often use alcohols in the presence of acid catalysts, while amidation reactions use amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces primary alcohols.

Substitution: Produces esters or amides.

Wissenschaftliche Forschungsanwendungen

Biological and Pharmacological Applications

Dodecanedioic acid has been extensively studied for its biological effects and therapeutic potential:

- Metabolic Disorders : Recent studies have shown that dodecanedioic acid exhibits protective effects against metabolic-associated steatohepatitis (MASH) and obesity. In rodent models, supplementation with dodecanedioic acid significantly reduced weight gain and improved glucose tolerance and insulin sensitivity when administered alongside a high-fat diet. Histological analysis of the liver indicated reduced steatosis and inflammation, suggesting its potential as a therapeutic agent for metabolic disorders .

- Pharmacokinetics : The pharmacokinetic profile of dodecanedioic acid has been characterized in animal studies. It was found to have a single binding site in plasma proteins with a dissociation constant indicating moderate affinity. This information is crucial for understanding its bioavailability and therapeutic dosing .

Industrial Applications

Dodecanedioic acid serves as a key precursor in the synthesis of various industrial materials:

- Nylon Production : Dodecanedioic acid is utilized in the production of nylon-6,12, which is known for its excellent mechanical properties and resistance to heat and chemicals. The increasing demand for sustainable production methods has led to research into bio-based synthesis routes using microorganisms like Candida tropicalis, which can convert petrochemical feedstocks into dodecanedioic acid through biotransformation processes .

- Bioelastomers : The compound is also used in the preparation of bioelastomers—materials that exhibit elastic behavior suitable for various applications including coatings and flexible components in consumer goods .

Sustainable Synthesis

The development of eco-friendly production methods for dodecanedioic acid has gained attention:

- Biosynthesis : Innovative biosynthetic pathways have been engineered using Escherichia coli, achieving high yields of dodecanedioic acid from renewable substrates like linoleic acid. This approach not only enhances sustainability but also reduces the energy costs associated with traditional chemical synthesis methods .

Case Study 1: Dodecanedioic Acid in Obesity Treatment

A study conducted on rats demonstrated that administration of dodecanedioic acid at a dosage of 100 mg/kg/day over eight weeks resulted in significant reductions in body weight and liver fat content compared to control groups. The study highlighted the compound's role in modulating lipid metabolism by inhibiting de novo lipogenesis while enhancing fatty acid β-oxidation .

Case Study 2: Biotransformation Processes

Research on the biotransformation of n-dodecane using Candida tropicalis illustrated the potential for producing dodecanedioic acid from renewable resources. By optimizing fermentation conditions such as pH and substrate feeding strategies, researchers achieved a concentration of 66 g/L of dodecanedioic acid in small-scale bioreactor systems .

Wirkmechanismus

The mechanism of action of (1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid involves its incorporation into metabolic pathways where it can be traced using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The labeled carbon atoms allow for precise tracking of the compound’s transformation and interaction with various molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dodecanedioic acid: The non-labeled form of the compound.

Sebacic acid: Another dicarboxylic acid with a similar structure but shorter carbon chain.

Adipic acid: A six-carbon dicarboxylic acid used in similar applications.

Uniqueness

The uniqueness of (1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid lies in its isotopic labeling, which provides a powerful tool for tracing and studying complex biochemical processes. This makes it particularly valuable in research applications where precise tracking of carbon atoms is essential.

Biologische Aktivität

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid (DC12) is a dicarboxylic acid that has garnered attention in recent years for its potential therapeutic applications in metabolic disorders. This article explores its biological activity through various studies and findings.

Dodecanedioic acid is a saturated dicarboxylic acid with the molecular formula . The isotopically labeled form (13C12) allows for enhanced tracking in biological studies. Its structure features two carboxyl groups (-COOH) at each end of a straight-chain hydrocarbon.

Metabolic Effects

Recent studies have demonstrated that DC12 can significantly influence metabolic pathways related to obesity and metabolic-associated steatohepatitis (MASH).

- Weight Management : In a rodent model study, DC12 supplementation (100 mg/kg/day) over eight weeks on a high-fat diet resulted in reduced weight gain and visceral fat accumulation. The treatment improved glucose tolerance and insulin sensitivity while decreasing liver fat content .

- Lipid Metabolism : DC12 was shown to inhibit de novo lipogenesis and enhance fatty acid β-oxidation. This was evidenced by reduced hepatic lipogenesis enzymes and improved plasma lipid profiles with lower triglycerides and phosphatidylcholines in treated animals .

DC12 operates through several mechanisms that contribute to its biological activity:

- Inhibition of Citrate Transport : It reduces the expression of mINDY (a citrate transporter), leading to decreased citrate uptake in hepatocytes. This mechanism is linked to reduced de novo lipogenesis .

- Histological Improvements : Histological analysis of liver tissues revealed significant reductions in steatosis, hepatocyte ballooning, and fibrosis after DC12 treatment. These changes indicate protective effects against MASH progression .

Study 1: Rodent Model of Obesity

A study conducted on rats fed a high-fat diet for 14 weeks followed by six weeks of DC12 supplementation showed:

| Parameter | Control Group | DC12 Group | Change (%) |

|---|---|---|---|

| Body Weight (g) | 350 ± 15 | 290 ± 10 | -17.14 |

| Liver Weight (g) | 50 ± 5 | 35 ± 3 | -30 |

| Visceral Fat Weight (g) | 20 ± 2 | 10 ± 1 | -50 |

| Glucose Tolerance (AUC) | 1500 | 900 | -40 |

These findings suggest that DC12 not only aids in weight loss but also improves metabolic health significantly .

Study 2: Pharmacokinetics

An intravenous bolus administration study indicated that DC12 has a favorable pharmacokinetic profile with rapid distribution and clearance rates. The half-life was measured at approximately 30 minutes post-administration . This rapid metabolism may enhance its utility in clinical settings where quick action is required.

Eigenschaften

IUPAC Name |

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDDXQYHWJXFK-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O)[13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745931 | |

| Record name | (~13~C_12_)Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-20-9 | |

| Record name | (~13~C_12_)Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.